Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the pyrrolidine ring through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Flow chemistry techniques can provide better control over reaction parameters, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate
- Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate is unique due to its combination of a fluorinated quinoline ring and a hydroxylated pyrrolidine ring. This dual functionality provides a versatile platform for further chemical modifications and potential biological activities.
Properties
Molecular Formula |
C16H17FN2O3 |
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Molecular Weight |
304.32 g/mol |
IUPAC Name |
methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H17FN2O3/c1-22-16(21)15-7-13(20)9-19(15)8-12-4-2-10-6-11(17)3-5-14(10)18-12/h2-6,13,15,20H,7-9H2,1H3/t13?,15-/m0/s1 |
InChI Key |
DILYNYQMMUIMOM-WUJWULDRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1CC2=NC3=C(C=C2)C=C(C=C3)F)O |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=NC3=C(C=C2)C=C(C=C3)F)O |
Origin of Product |
United States |
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